molecular formula C9H11FO2S B14040265 (3-Fluoro-5-(methoxymethoxy)phenyl)(methyl)sulfane

(3-Fluoro-5-(methoxymethoxy)phenyl)(methyl)sulfane

Cat. No.: B14040265
M. Wt: 202.25 g/mol
InChI Key: QRPNGIBHOIYAFU-UHFFFAOYSA-N
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Description

(3-Fluoro-5-(methoxymethoxy)phenyl)(methyl)sulfane is an organic compound characterized by the presence of a fluorine atom, a methoxymethoxy group, and a methylsulfane group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-5-(methoxymethoxy)phenyl)(methyl)sulfane typically involves the introduction of the fluorine atom, methoxymethoxy group, and methylsulfane group onto a phenyl ring through a series of chemical reactions. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Fluorination: Introduction of the fluorine atom onto the phenyl ring using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Methoxymethoxylation: Protection of the hydroxyl group on the phenyl ring using methoxymethyl chloride (MOMCl) in the presence of a base like triethylamine.

    Methylsulfanylation: Introduction of the methylsulfane group using reagents like methylthiol or dimethyl disulfide in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as recrystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-5-(methoxymethoxy)phenyl)(methyl)sulfane can undergo various chemical reactions, including:

    Oxidation: Conversion of the methylsulfane group to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the sulfoxide or sulfone back to the methylsulfane group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions where the fluorine atom or methoxymethoxy group is replaced by other functional groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Methylsulfane

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

(3-Fluoro-5-(methoxymethoxy)phenyl)(methyl)sulfane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3-Fluoro-5-(methoxymethoxy)phenyl)(methyl)sulfane involves its interaction with molecular targets and pathways within biological systems. The fluorine atom and methoxymethoxy group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The methylsulfane group may also play a role in modulating the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (3-Fluoro-5-methoxyphenyl)(methyl)sulfane
  • (3-Fluoro-5-(methoxymethyl)phenyl)(methyl)sulfane
  • (3-Fluoro-5-(methoxyethoxy)phenyl)(methyl)sulfane

Uniqueness

(3-Fluoro-5-(methoxymethoxy)phenyl)(methyl)sulfane is unique due to the presence of the methoxymethoxy group, which can provide distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H11FO2S

Molecular Weight

202.25 g/mol

IUPAC Name

1-fluoro-3-(methoxymethoxy)-5-methylsulfanylbenzene

InChI

InChI=1S/C9H11FO2S/c1-11-6-12-8-3-7(10)4-9(5-8)13-2/h3-5H,6H2,1-2H3

InChI Key

QRPNGIBHOIYAFU-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC(=CC(=C1)SC)F

Origin of Product

United States

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